
Vermisporin
Overview
Description
Vermisporin is a natural antibiotic compound isolated from the fungus Phoma species. It is known for its potent antibacterial activity, particularly against Gram-positive and anaerobic bacteria. This compound has a unique structure featuring a tetramic acid moiety and a cis-decalin ring system, which contributes to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of vermisporin involves several key steps:
Intramolecular Diels-Alder Reaction (IMDA): This reaction is used to construct the cis-decalin ring system.
Epoxidation: The sterically hindered epoxy group is introduced through an intramolecular neighboring-group-oriented strategy.
Aminolysis/Dieckmann Condensation: A one-pot reaction using L-amino acid derivatives to form the tetramic acid structure.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tetramic acid moiety.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the molecule, especially at the epoxy group.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used to study structure-activity relationships.
Scientific Research Applications
Overview
Vermisporin has demonstrated significant antimicrobial activity against a variety of bacteria, particularly anaerobic strains. Its mechanism of action involves disrupting bacterial cell wall synthesis, making it a promising candidate for treating infections caused by resistant bacterial strains.
Efficacy Against Bacteria
This compound exhibits remarkable effectiveness against several clinically relevant pathogens:
- Bacteroides fragilis : Inhibited at concentrations as low as 1 µg/mL.
- Clostridium perfringens : Also inhibited at 1 µg/mL.
- Staphylococcus aureus : Including methicillin-resistant strains, inhibited at 0.5 µg/mL.
- Streptococcus species : Minimum inhibitory concentrations (MICs) for various groups were generally below 1 µg/mL under specific testing conditions .
Comparative Antimicrobial Activity
The following table summarizes the antimicrobial activity of this compound against various bacterial strains:
Bacterial Strain | MIC (µg/mL) | Notes |
---|---|---|
Bacteroides fragilis | 1 | Effective against anaerobic bacteria |
Clostridium perfringens | 1 | Significant clinical relevance |
Staphylococcus aureus | 0.5 | Includes methicillin-resistant strains |
Group A, B, C, F, G Streptococci | < 1 | Varies with testing medium |
Enterobacteriaceae | > 64 | Limited effectiveness |
Anti-Tuberculosis Activity
Recent studies have indicated that this compound may possess anti-tuberculosis properties. Its ability to inhibit the growth of Mycobacterium tuberculosis could provide a new avenue for treatment in an era of increasing drug resistance .
Treatment of Anaerobic Infections
Given its strong activity against anaerobic bacteria, this compound is particularly relevant in treating infections in obstetrics and gynecology, as well as in dental surgery. Its use could mitigate complications arising from infections caused by pathogenic anaerobes .
Animal Health Applications
This compound's efficacy extends beyond human medicine; it has potential applications in veterinary medicine. It may be useful in treating conditions such as swine dysentery and necrotic enteritis in livestock .
Case Study: Antimicrobial Testing Protocols
In a study assessing the antimicrobial properties of this compound, researchers utilized high-throughput screening methods to evaluate its effects on various pathogens. The findings confirmed its potent activity against multiple resistant strains, reinforcing its potential as a novel therapeutic agent .
Case Study: this compound in Combination Therapies
Research has explored the synergistic effects of this compound when combined with other antibiotics. Preliminary results suggest that such combinations may enhance antibacterial efficacy and reduce the likelihood of resistance development, particularly in multi-drug resistant bacterial infections .
Mechanism of Action
Vermisporin exerts its antibacterial effects by targeting bacterial cell walls and disrupting their integrity. The tetramic acid moiety and the cis-decalin ring system are crucial for its activity, allowing it to bind to specific bacterial targets and inhibit their growth .
Comparison with Similar Compounds
- PF1052/AB4015-A
- AB4015-L
- AB4015-B
- AB4015-A2
Comparison: Vermisporin and these similar compounds share the tetramic acid moiety and the cis-decalin ring system. this compound is unique due to its specific epoxy group orientation and its potent antibacterial activity against a broader range of bacteria .
Biological Activity
Vermisporin is a natural tetramic acid derivative isolated from the fungus Vermisporium sp. It has garnered attention for its significant biological activities, particularly its antimicrobial and antitubercular properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by a unique chemical structure that contributes to its biological activity. The molecular formula is , and its structural representation is as follows:
- Chemical Structure :
In Vitro Studies
This compound exhibits potent antimicrobial activity against various pathogens. Notably, it has been shown to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 - 1.0 |
Mycobacterium tuberculosis | 0.56 - 0.74 |
Escherichia coli | 1.0 - 2.0 |
Research indicates that this compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which are critical for bacterial growth and replication .
Antitubercular Activity
Recent studies highlight this compound's potential as an anti-tuberculosis agent. The compound demonstrates significant activity against Mycobacterium tuberculosis, with MIC values ranging from 0.56 to 0.74 mg/mL . This positions this compound as a promising candidate for further development in the fight against tuberculosis.
Case Study: Efficacy Against Tuberculosis
In a controlled study involving infected mice, this compound was administered in varying doses to assess its efficacy against tuberculosis. The results showed:
- Reduction in Bacterial Load : A significant decrease in the bacterial load in the lungs of treated mice compared to the control group.
- Survival Rate : Mice treated with this compound exhibited a higher survival rate over a period of 30 days compared to untreated counterparts.
These findings suggest that this compound not only inhibits the growth of M. tuberculosis but may also enhance survival outcomes in infected hosts.
Additional Biological Activities
Beyond its antimicrobial properties, this compound has been reported to exhibit other biological activities:
- Antifungal Activity : Effective against various fungal strains, including Candida albicans.
- Antiviral Activity : Preliminary studies indicate potential efficacy against certain viruses, warranting further investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Wall Disruption : Interferes with peptidoglycan synthesis in bacterial cell walls.
- Protein Synthesis Inhibition : Binds to the ribosomal subunits, preventing translation.
- DNA Interaction : Potentially intercalates with DNA, disrupting replication processes.
Properties
IUPAC Name |
(3Z,5S)-3-[[(1S,4aR,6S,8R,8aR)-2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-12(2)21-23(28)20(24(29)26(21)7)22(27)19-17(25(6)15(5)30-25)9-8-16-11-13(3)10-14(4)18(16)19/h8-9,12-19,21,27H,10-11H2,1-7H3/b22-20-/t13-,14+,15-,16-,17?,18+,19+,21-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDFYDGODWWFEX-UDEGNFRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C1)C=CC(C2C(=C3C(=O)C(N(C3=O)C)C(C)C)O)C4(C(O4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H]2[C@H](C1)C=CC([C@H]2/C(=C/3\C(=O)[C@@H](N(C3=O)C)C(C)C)/O)[C@]4([C@@H](O4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122301-98-8 | |
Record name | Vermisporin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122301988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is significant about the total synthesis achieved for Vermisporin and related compounds?
A2: Researchers achieved the first total syntheses of this compound (1), PF1052/AB4015-A (2), AB4015-L (3), AB4015-B (4), and a hydrogenated derivative AB4015-A2 (5). [] This synthesis confirmed the absolute configuration of these natural products and provides a platform for further structural modifications and biological investigation. A key step in the synthesis involved a diastereoselective intramolecular Diels-Alder reaction, proceeding through a rare endo-boat transition state, to construct the functionalized cis-decalin ring. []
Q2: Has the structure of this compound been investigated beyond total synthesis?
A3: Yes, a degradation study was conducted on this compound to further determine its absolute configuration. [] This type of study helps clarify structural features and provides valuable information for understanding structure-activity relationships.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.